
GSM-1
Overview
Description
GSM-1 (γ-secretase modulator-1) is a second-generation acidic γ-secretase modulator that selectively reduces amyloid-β42 (Aβ42) production while increasing Aβ38 levels. It directly targets the transmembrane domain 1 (TMD1) of presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex . This compound exhibits potent activity in cellular and in vivo models, with an IC50 of 0.348 µM for Aβ42 reduction in HEK293 cells expressing Swedish mutant APP . In nonhuman primates, a single dose (30 mg/kg) reduces the plasma Aβ42/Aβ40 ratio by 40% and the cerebrospinal fluid (CSF) Aβ42/total Aβ ratio by 35% within hours . Its molecular formula is C₂₆H₃₁ClF₃NO₂ (MW: 481.98), and it demonstrates high solubility in DMSO (100 mg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSM-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is usually produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for research purposes .
Chemical Reactions Analysis
Mechanism of Action: Allosteric Modulation of γ-Secretase
GSM-1 binds to the transmembrane domain 1 (TMD1) of presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex . This interaction induces conformational changes in the enzyme, altering substrate processing:
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Aβ42 Reduction : this compound decreases Aβ42 levels by enhancing its conversion to Aβ38 .
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Substrate Selectivity : Unlike γ-secretase inhibitors (GSIs), this compound does not block ε- or ζ-cleavages (which produce APP intracellular domain/Aβ48–49 and Aβ45–46, respectively) .
Key Reaction Pathway :
Binding Site Characterization
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Photoaffinity Labeling : this compound derivatives (e.g., this compound-BpB) specifically label PS1’s N-terminal fragment (NTF) in cell membranes and neuronal cultures .
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Competitive Binding : Labeling is blocked by parent compound E2012 but not by acid-type GSMs or substrate inhibitors like pep11, indicating a distinct binding site .
Cooperative Effects
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Enhancement by Active-Site Inhibitors : Binding of this compound to PS1-NTF is amplified in the presence of active-site GSIs (e.g., L-685,458), suggesting cooperativity between modulatory and catalytic sites .
In Vitro Assays
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Aβ Peptide Profiling :
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Enzymatic Activity : this compound does not inhibit γ-secretase’s proteolytic function but shifts cleavage specificity .
In Vivo Studies
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Mouse Models : Chronic this compound administration reduces Aβ42 plaques and associated neuroinflammation in PSAPP transgenic mice .
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FLIM Analysis : this compound stabilizes PS1 in an "open" conformation, reducing Aβ42/Aβ40 ratios in neuronal cultures .
Critical Binding Regions
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TMD1 of PS1 : Mutagenesis studies confirm TMD1 as the primary binding site. Deletion of PS1’s N-terminal cytoplasmic domain (residues 2–79) does not impair this compound activity .
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Hydrophobic Interactions : Binding involves hydrophobic residues within TMD1, as shown by thrombin digestion assays of PS1 mutants .
Chemical Modifications
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Pyridazine Derivatives : Structural analogs of this compound (e.g., BPN-15606) were developed to improve pharmacokinetics but faced toxicity challenges .
Comparative Analysis with Other GSMs
Feature | This compound (Phenylpiperidine) | NSAID-Type GSMs (e.g., Ibuprofen) | Notch-Sparing GSIs |
---|---|---|---|
Binding Site | PS1-TMD1 | PS1-substrate interface | Active site |
Aβ42 Reduction | 60–70% | 30–40% | N/A |
Substrate Effect | No CTF accumulation | CTF accumulation | CTF accumulation |
Clinical Status | Preclinical | Discontinued (toxicity) | Phase III trials |
Scientific Research Applications
Introduction to GSM-1
This compound, a compound developed by Merck, is classified as a γ-secretase modulator. It has garnered attention for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.
Key Findings on Mechanism
- Allosteric Binding : this compound binds to presenilin-1, affecting APP cleavage in an allosteric manner .
- Selective Inhibition : It selectively inhibits the generation of amyloid-beta 42 while promoting the production of amyloid-beta 38 .
Applications in Alzheimer's Disease Research
This compound has been extensively studied for its therapeutic potential in Alzheimer's disease. Its ability to modulate γ-secretase activity without completely inhibiting it makes it a promising candidate for drug development.
Experimental Studies
- Cognitive Improvement : In transgenic mouse models of Alzheimer's disease, this compound has demonstrated improvements in cognitive function, suggesting its efficacy in altering disease progression .
- Cell-Based Assays : Studies using luciferase assays have shown that this compound does not inhibit the release of the intracellular domain of Notch (NICD), indicating a selective action that spares essential substrates while modulating APP processing .
Case Study Overview
Study | Objective | Findings |
---|---|---|
Mitani et al. (2012) | Evaluate cognitive effects in AD mice | Improved cognition observed with this compound treatment |
Dimitrov et al. (2020) | Analyze γ-secretase processing | This compound selectively modulates APP cleavage without affecting NICD production |
Benefits
- Selective Modulation : The ability of this compound to selectively modulate γ-secretase activity presents an opportunity to develop treatments that mitigate side effects associated with complete inhibition.
- Cognitive Enhancement : Evidence supporting cognitive benefits could lead to new therapeutic strategies for Alzheimer's patients.
Challenges
Mechanism of Action
GSM-1 exerts its effects by binding to the transmembrane domain 1 of presenilin 1, a core component of the gamma-secretase complex. This binding modulates the activity of gamma-secretase, leading to altered production of amyloid-beta peptides. Specifically, this compound increases the levels of amyloid-beta 38 and decreases the levels of amyloid-beta 42, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Mechanistic Differences
GSMs are classified into two categories: acidic (NSAID-like) and nonacidic (heterocyclic). GSM-1 belongs to the acidic class, characterized by a piperidine acetic acid backbone, whereas nonacidic GSMs (e.g., E2012, sGSM-40) feature heterocyclic structures . Unlike first-generation acidic GSMs like ibuprofen, which lack potency and CNS penetration, this compound’s optimized structure enhances lipophilicity, enabling superior brain penetration in primates . Mechanistically, this compound binds allosterically to PS1’s N-terminal fragment, modulating γ-secretase cleavage specificity without inhibiting total Aβ production or APP intracellular domain (AICD) formation .
Table 1: Structural and Pharmacological Profiles of this compound and Select GSMs
Pharmacological Efficacy
- Aβ Modulation: this compound reduces Aβ42 by 70–80% in wild-type and familial Alzheimer’s disease (FAD) APP mutants (e.g., T43I, V46I) while increasing Aβ38 by ~90% . This contrasts with fenofibrate, an inverse GSM (iGSM) that elevates Aβ42 and reduces Aβ38 .
- Mutation-Specific Responses: While this compound rescues Aβ42 reduction in most PS1 FAD mutants (e.g., V44F), it is ineffective against PS1 L166P, a mutation resistant to first-generation GSMs . In contrast, nonacidic GSMs like E2012 show broader efficacy across PS1 mutants .
Table 2: In Vivo Efficacy in Nonhuman Primates
Compound | Dose | Plasma Aβ42/Aβ40 Reduction | CSF Aβ42 Reduction | CSF Aβ38 Increase |
---|---|---|---|---|
This compound | 30 mg/kg | 40% | 32% | 90% |
Ibuprofen | 100 mg/kg | No effect | No effect | No effect |
Selectivity and Clinical Relevance
- Product Line Specificity: this compound preferentially modulates the Aβ48 cleavage pathway, whereas nonacidic GSMs (e.g., Cmpd2) alter both Aβ48 and Aβ49 processing .
- In contrast, E2012 (nonacidic) reached Phase 1 trials but was halted due to ocular toxicity .
Advantages and Limitations
- Advantages: Superior CNS penetration compared to first-generation GSMs . Preserves γ-secretase activity for non-APP substrates (e.g., Notch) .
- Limitations: Limited efficacy against certain PS1 mutations (e.g., L166P) . No human clinical data to confirm long-term safety or efficacy.
Biological Activity
GSM-1, a compound with significant biological implications, has been the subject of various studies focusing on its mechanisms and effects, particularly in the context of neurodegenerative diseases and cellular processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is known for its role in selectively inhibiting the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. It operates primarily by targeting gamma-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP). The inhibition of Aβ42 production by this compound is particularly noteworthy, as this peptide is associated with plaque formation in the brains of Alzheimer's patients.
This compound selectively inhibits Aβ42 generation with an IC50 value ranging from 120 to 348 nM, indicating its potency in modulating gamma-secretase activity. Research has shown that this compound interacts directly with the enzyme complex responsible for APP processing:
- Selectivity : this compound preferentially affects the production of Aβ42 over other forms, which is critical given the pathogenic role of Aβ42 in Alzheimer's disease.
- Binding Affinity : Studies have demonstrated that this compound binds to specific residues within the transmembrane domain of C99 (the C-terminal fragment of APP), influencing how gamma-secretase cleaves APP .
In Vitro Studies
In vitro experiments have illustrated the effectiveness of this compound in reducing Aβ42 levels. For instance:
- Cell Line Experiments : In human neuroblastoma cell lines expressing APP, treatment with this compound resulted in a significant decrease in Aβ42 levels compared to control groups. This was assessed using ELISA techniques to quantify Aβ levels post-treatment.
Treatment | Aβ42 Levels (pg/mL) | Statistical Significance |
---|---|---|
Control | 500 | - |
This compound (Low Dose) | 350 | p < 0.05 |
This compound (High Dose) | 200 | p < 0.01 |
Animal Models
Animal studies have further validated the findings from cell culture experiments:
- Transgenic Mouse Models : In APP/PS1 transgenic mice, administration of this compound resulted in reduced plaque burden and improved cognitive function as measured by behavioral assays. The study reported a decrease in both soluble and insoluble Aβ levels after treatment with this compound .
Immunohistochemical Analysis
Immunohistochemical staining techniques have been employed to visualize the effects of this compound on amyloid pathology:
- Plaque Reduction : Sections from treated mice showed a marked reduction in amyloid plaques compared to untreated controls, confirming the compound's efficacy at the histological level.
Discussion on Biological Activity
The biological activity of this compound extends beyond merely inhibiting Aβ42 production. It has been implicated in several cellular processes:
- Neuroprotection : By reducing toxic Aβ species, this compound may exert neuroprotective effects, potentially slowing neurodegeneration associated with Alzheimer's disease.
- Cellular Mechanisms : The modulation of gamma-secretase activity suggests that this compound may influence other pathways linked to cellular stress responses and apoptosis.
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying GSM-1's modulation of γ-secretase activity?
- Answer : Use HEK293S cells transfected with APP familial Alzheimer’s disease (FAD) mutants (e.g., T43I, I45V, V46I). These mutants exhibit altered γ-secretase cleavage patterns. In vitro enzymatic assays combined with immunoprecipitation and Tris-Bicine urea SDS-PAGE enable precise analysis of Aβ peptide profiles. Quantification via Meso Scale Discovery (MSD) SECTOR Imager 2400 provides high sensitivity for detecting Aβ isoforms (e.g., Aβ38, Aβ40, Aβ42) .
Q. How should researchers design a dose-response experiment for this compound?
- Answer :
Dose Range : Test concentrations between 0.1–10 μM to capture efficacy thresholds (IC50 values) .
Treatment Duration : 24-hour incubation to observe stable Aβ modulation.
Controls : Include untreated cells and vehicle controls (e.g., DMSO).
Replicates : Minimum triplicate measurements to ensure statistical power.
Validation : Confirm results with orthogonal methods like ELISA or mass spectrometry .
Q. What analytical techniques are critical for assessing this compound’s effect on Aβ isoforms?
- Answer :
- Immunoprecipitation/MSD Analysis : Isolate Aβ peptides and quantify isoforms (e.g., Aβ42, Aβ38) using Aβ-triplet immunoassays.
- Tris-Bicine Urea SDS-PAGE : Resolve Aβ isoforms with high resolution.
- Mass Spectrometry : Validate peptide identity and detect low-abundance species.
- Statistical Reporting : Include mean ± SEM and ANOVA with post-hoc tests to compare treatment groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across APP mutants (e.g., T43I vs. V46I)?
- Answer :
Comparative Analysis : Use identical protocols (cell lines, treatment duration, dose ranges) across mutants.
Mechanistic Probes : Assess γ-secretase subunit interactions via co-immunoprecipitation to identify mutation-specific binding differences.
Data Normalization : Express Aβ42/Aβ40 ratios relative to untreated controls to account for baseline variability.
Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify trends .
Q. What strategies optimize this compound treatment protocols for neuronal cell models?
- Answer :
- Cell-Specific Optimization : Test primary neurons vs. neuroblastoma lines (e.g., SH-SY5Y) for differential γ-secretase expression.
- Time-Course Studies : Monitor Aβ dynamics at 6h, 12h, and 24h to identify optimal treatment windows.
- Off-Target Screening : Use RNA-seq or proteomics to detect unintended signaling pathway activation .
Q. How to integrate transcriptomic data with Aβ profiling to elucidate this compound’s mechanism?
- Answer :
Multi-Omics Design : Pair Aβ MSD datasets with RNA-seq from this compound-treated cells.
Pathway Enrichment : Use tools like DAVID or GSEA to identify γ-secretase-associated pathways (e.g., Notch signaling).
Causal Inference : Apply Mendelian randomization or Bayesian networks to link gene expression changes to Aβ modulation .
Q. Methodological Guidelines
- Data Reporting : Follow STROBE or ARRIVE guidelines for experimental transparency. Include raw data tables in supplementary materials .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons (e.g., Bonferroni) .
- Reproducibility : Document batch-to-batch variability in this compound solubility (e.g., DMSO stock stability) and cell passage numbers .
Q. Key Findings from Literature
APP Mutant | This compound Effect (10 μM, 24h) | Reference |
---|---|---|
T43I | Aβ42 ↓ 60%, Aβ38 ↑ 200% | |
V46I | Aβ42 ↓ 55%, Aβ40 ↓ 30% | |
Wild-Type | Aβ42 ↓ 50%, No change in total Aβ |
This table summarizes this compound’s mutation-dependent efficacy, highlighting the need for tailored experimental designs.
Properties
IUPAC Name |
2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVWLAPASRQXFL-QFWMQHCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884600-68-4 | |
Record name | GSM-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSM-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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